molecular formula C21H30N4O2 B12723690 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide CAS No. 134341-02-9

4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide

Cat. No.: B12723690
CAS No.: 134341-02-9
M. Wt: 370.5 g/mol
InChI Key: FANOKEXDKMFQHW-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. This particular compound is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

The synthesis of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline-4-carboxylic acid with dibutylamine and acetic hydrazide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods often involve the use of flow reactors and strong acids to facilitate the reaction. The Doebner–von Miller reaction protocol is one of the preferred methods for synthesizing 2-methylquinoline derivatives .

Chemical Reactions Analysis

4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dibutylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in the biological processes of pathogens. For example, its antiviral activity may be due to the inhibition of viral replication enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide can be compared with other similar compounds in the quinoline family, such as:

The uniqueness of this compound lies in its specific dibutylaminoacetyl hydrazide group, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

134341-02-9

Molecular Formula

C21H30N4O2

Molecular Weight

370.5 g/mol

IUPAC Name

N'-[2-(dibutylamino)acetyl]-2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C21H30N4O2/c1-4-6-12-25(13-7-5-2)15-20(26)23-24-21(27)18-14-17-10-8-9-11-19(17)22-16(18)3/h8-11,14H,4-7,12-13,15H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

FANOKEXDKMFQHW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=O)NNC(=O)C1=CC2=CC=CC=C2N=C1C

Origin of Product

United States

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